Ethyl 1-piperidinecarboxylate

概要

説明

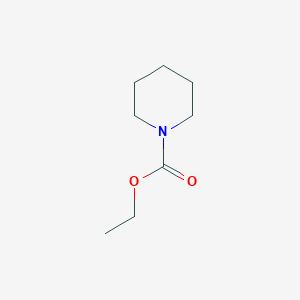

Ethyl 1-piperidinecarboxylate is a piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl carboxylate group at the 1-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development. Its structure enables diverse reactivity, making it a precursor for antihistamines, repellents, and other bioactive molecules.

作用機序

Target of Action

Ethyl piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .

Mode of Action

It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperine, a related compound, is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor . Decarboxylation of L-lysine by lysine decarboxylase (LDC) yields cadaverine, which undergoes oxidative deamination by copper amine oxidase (CuAO,) originating 5-aminopentanal . This compound is rapidly cyclized into Δ1-piperidine Schiff base and subsequently reduced to form piperidine .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.31 cm/s .

Result of Action

It is known that related compounds such as piperine have numerous pharmacological activities and many health benefits, particularly against chronic conditions such as insulin resistance reduction, anti-inflammatory activity, and correction in hepatic steatosis .

Action Environment

It is known that the compound is very soluble in water , which could potentially influence its action and stability in different environments.

生物活性

Ethyl 1-piperidinecarboxylate, also known as Ethyl 4-amino-1-piperidinecarboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H16N2O2

- Molecular Weight : 172.22 g/mol

- CAS Number : 58859-46-4

- Boiling Point : 118-120 °C (5 mmHg)

- Density : 1.004 g/mL at 25 °C

- Solubility : Slightly soluble in chloroform, DMSO, and methanol; highly soluble in water (>500 g/L at 20 °C) .

Synthesis

This compound can be synthesized through various methods involving the reaction of piperidine derivatives with ethyl chloroformate. A common synthetic route includes:

- Starting Material : N-Carbethoxy-4-piperidone.

- Reagents : Ethyl chloroformate.

- Conditions : The reaction typically occurs under basic conditions to facilitate the formation of the ester .

Pharmacological Effects

This compound exhibits a range of biological activities:

- Antagonistic Activity : This compound has been identified as a potent antagonist of the melanin-concentrating hormone receptor (MCHr1), which is implicated in obesity and metabolic disorders .

- Neuroprotective Properties : Research indicates that derivatives of piperidine compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Case Studies

- Study on MCHr1 Antagonists :

- Neuroprotective Effects :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| Boiling Point | 118-120 °C |

| Density | 1.004 g/mL |

| Water Solubility | >500 g/L |

| MCHr1 Binding Affinity | Low nM range |

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

Ethyl 1-piperidinecarboxylate is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in developing analgesics and anti-inflammatory drugs, enhancing pain management options for patients .

Case Study:

A notable application is in the synthesis of a new class of non-steroidal anti-inflammatory drugs (NSAIDs). Researchers have utilized this compound to create derivatives that exhibit improved efficacy and reduced side effects compared to traditional NSAIDs. This has been documented in several peer-reviewed studies highlighting its therapeutic potential .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of novel compounds .

Data Table: Synthesis Pathways Using this compound

| Compound Type | Synthetic Methodology | Reference |

|---|---|---|

| Anticancer Agents | Reaction with various electrophiles | |

| Neurotransmitter Modulators | Alkylation reactions | |

| Agrochemical Intermediates | Coupling reactions |

Agrochemical Formulations

Development of Pesticides and Herbicides:

this compound is employed in formulating agrochemicals, including pesticides and herbicides. Its structural properties contribute to the effectiveness and stability of these formulations, which are crucial for agricultural productivity and pest management .

Case Study:

Research has demonstrated that formulations containing this compound show enhanced activity against specific pests while minimizing environmental impact. This has led to its inclusion in several commercial agrochemical products .

Material Science

Exploration in New Materials:

The compound is also being explored in material science, particularly in the development of new polymers and coatings. Its incorporation into polymer matrices has shown potential for improving durability and performance in various applications .

Data Table: Material Applications of this compound

| Application Area | Material Type | Performance Improvement |

|---|---|---|

| Coatings | Protective Coatings | Enhanced abrasion resistance |

| Polymers | Biodegradable Plastics | Improved mechanical properties |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 1-piperidinecarboxylate derivatives, and how can reaction conditions be optimized to improve yield?

- This compound derivatives, such as loratadine, require precise control of reaction parameters. Key steps include condensation reactions (e.g., forming the piperidine ring) and esterification. Yield optimization involves adjusting solvent polarity (e.g., acetone or ethanol), temperature (typically 50–80°C), and stoichiometric ratios of reagents. For example, loratadine synthesis involves cyclization under reflux conditions, with yields sensitive to catalyst choice (e.g., acid vs. base) and purification via recrystallization .

Q. How can HPLC methods be validated for quantifying impurities in this compound-based pharmaceuticals?

- Pharmacopeial methods (e.g., USP or Brazilian Pharmacopoeia) recommend reverse-phase HPLC with UV detection (254 nm) and C18 columns (e.g., Inertsil ODS-2). System suitability requires resolution ≥3.0 between loratadine and related compounds (e.g., hydroxymethyl derivatives). Validation parameters include precision (RSD ≤4%), linearity (R² ≥0.99), and limits of detection (≤0.1% for individual impurities) .

Q. What purification techniques are effective for isolating this compound intermediates with high enantiomeric purity?

- Chiral resolution via preparative HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or enzymatic kinetic resolution can achieve >99% enantiomeric excess. Solvent selection (e.g., hexane/isopropanol mixtures) and temperature gradients are critical for minimizing racemization during crystallization .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound derivatives in drug formulations?

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For loratadine, oxidation susceptibility at the piperidine and cycloheptane rings correlates with bond dissociation energies (BDEs < 90 kcal/mol). Molecular dynamics (MD) simulations further assess hydration effects, showing preferential water interactions at the ester carbonyl group .

Q. What experimental strategies resolve contradictions in impurity profiles between synthetic batches of this compound analogs?

- Contradictions often arise from side reactions during esterification or oxidation. Use LC-MS/MS to trace impurities (e.g., hydroxymethyl byproducts) and isotopic labeling (e.g., D₂O quenching) to identify reaction pathways. Statistical design of experiments (DoE) can isolate variables (e.g., pH, oxidizing agents) contributing to batch variability .

Q. How does polymorphism in this compound derivatives impact bioavailability, and what crystallization methods control polymorph formation?

- Polymorphs (e.g., Form I vs. Form II of loratadine) differ in solubility and dissolution rates. Controlled crystallization via antisolvent addition (e.g., water in acetone) at 5–10°C preferentially yields Form I. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) monitor phase purity, with Hansen solubility parameters guiding solvent selection .

Q. What mechanistic insights explain the degradation pathways of this compound under accelerated stability conditions?

- Hydrolytic degradation at the ester group dominates under acidic (pH 1–3) or alkaline (pH 10–12) conditions, confirmed by LC-UV and NMR. Oxidation at the piperidine ring forms N-oxide derivatives, detected via radical trapping experiments. Arrhenius modeling predicts shelf life by extrapolating degradation rates from 40°C/75% RH studies .

Q. Methodological Notes

- Data Sources : Excluded non-academic platforms (e.g., BenchChem) per reliability guidelines.

- Conflict Resolution : Cross-validated chromatographic methods (USP vs. Brazilian Pharmacopoeia) to ensure reproducibility .

- Ethical Compliance : Toxicity data aligned with GHS classifications (e.g., acute oral toxicity LD50 > 2000 mg/kg in rodents) .

類似化合物との比較

Comparison with Structural Analogs

Ethyl 4-Hydroxypiperidine-1-Carboxylate (CAS# 65214-82-6)

- Structure : Features a hydroxyl group at the 4-position of the piperidine ring.

- Properties : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents.

- Safety : Requires careful handling; inhalation or skin contact necessitates immediate medical consultation .

Picaridin (1-Methyl-Propyl-2-(Hydroxyethyl)-1-Piperidinecarboxylate)

- Structure : Bulkier substituents (methyl-propyl and hydroxyethyl groups) enhance repellent efficacy.

- Applications : A DEET alternative, picaridin demonstrates 12-hour protection against ticks (Amblyomma americanum) at 20% concentration .

- Efficacy : Outperforms IR3535 in longevity and matches DEET in repellency .

Loratadine (Ethyl 4-(8-Chloro-5,6-Dihydro-11H-Benzo[5,6]Cyclohepta[1,2-b]Pyridin-11-Ylidene)-1-Piperidinecarboxylate)

- Structure : A fused tricyclic system attached to the piperidinecarboxylate group.

- Pharmacokinetics :

- Impurities : Strict pharmacopeial limits (<0.3% for degradation products like ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate) .

特性

IUPAC Name |

ethyl piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)9-6-4-3-5-7-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPVHAUJXLGZHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201362 | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-94-0 | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5325-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。